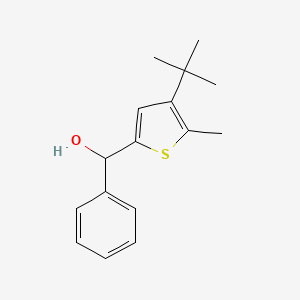

![molecular formula C7H6BrN3O B13083143 3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083143.png)

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

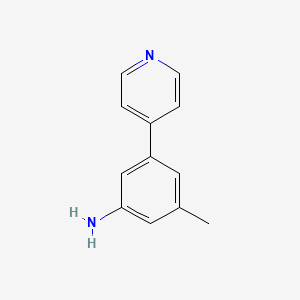

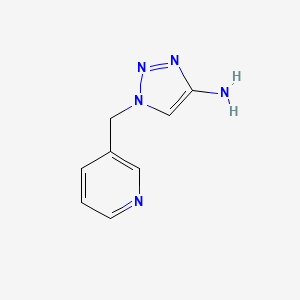

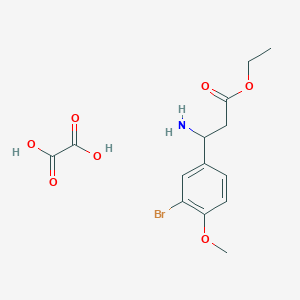

3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: is a heterocyclic compound with an intriguing structure. Let’s break it down:

Pyrazolo[1,5-a]pyrimidin-5-one: This core scaffold consists of a pyrimidine ring fused with a pyrazole ring. The “5-one” part indicates a ketone functional group at position 5.

3-Bromo-7-methyl: The bromine atom at position 3 and the methyl group at position 7 add further complexity.

Métodos De Preparación

Synthetic Routes:: One efficient synthetic route involves the Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .

Reaction Conditions:: The Suzuki–Miyaura cross-coupling typically employs a palladium catalyst, an aryl or heteroaryl boronic acid, and a base in an organic solvent. Microwave-assisted reactions have been successful in achieving high yields.

Industrial Production:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale production.

Análisis De Reacciones Químicas

Reactivity::

Oxidation: The ketone group (5-one) can undergo oxidation reactions.

Substitution: The bromine atom (at position 3) is susceptible to nucleophilic substitution.

Reduction: Reduction of the ketone group or the bromine substituent is feasible.

Bromine sources: for substitution reactions.

Hydride reagents: for reduction.

Oxidizing agents: for oxidation.

Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding alcohol, while substitution might lead to various aryl-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry::

Building Block: Researchers use this scaffold as a building block for designing novel compounds due to its unique structure.

Fluorescent Probes: Some derivatives exhibit interesting fluorescence properties.

CDK2 Inhibition: Recent studies have identified pyrazolo[1,5-a]pyrimidines as novel CDK2 inhibitors with promising anti-proliferative activity against cancer cell lines.

TRK Kinase Inhibitors: Scaffold hopping led to the synthesis of pyrazolo[3,4-b]pyridine derivatives targeting tropomyosin receptor kinases (TRKs).

Drug Discovery: The compound’s unique structure makes it attractive for drug discovery programs.

Mecanismo De Acción

The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, possibly related to CDK2 inhibition or other signaling pathways.

Comparación Con Compuestos Similares

While there are no direct analogs, the pyrazolo[1,5-a]pyrimidine scaffold shares features with other fused heterocycles. Its distinct fusion pattern sets it apart from related compounds.

Propiedades

Fórmula molecular |

C7H6BrN3O |

|---|---|

Peso molecular |

228.05 g/mol |

Nombre IUPAC |

3-bromo-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |

InChI |

InChI=1S/C7H6BrN3O/c1-4-2-6(12)10-7-5(8)3-9-11(4)7/h2-3H,1H3,(H,10,12) |

Clave InChI |

UIZGXQGUTBPVGS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)NC2=C(C=NN12)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)

![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)

![1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)